N-(3-chloro-4-fluorophenyl)-2-[(4-oxo-5-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]acetamide
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Description
N-(3-chloro-4-fluorophenyl)-2-[(4-oxo-5-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]acetamide is a useful research compound. Its molecular formula is C19H13ClFN5O2S and its molecular weight is 429.85. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action
Target of Action
The primary target of N-(3-chloro-4-fluorophenyl)-2-[(4-oxo-5-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]acetamide is the metabotropic glutamate receptor 4 (mGlu4) . This receptor plays a crucial role in the central nervous system, particularly in the regulation of neurotransmitter release.
Mode of Action
This compound acts as a positive allosteric modulator (PAM) of mGlu4 . This means it binds to a site on the receptor different from the active site, enhancing the receptor’s response to its natural ligand, glutamate. This results in an increase in the receptor’s activity.
Biochemical Pathways
The activation of mGlu4 by this compound can affect several biochemical pathways. These include the regulation of neurotransmitter release, which can have downstream effects on neuronal excitability and synaptic plasticity .
Pharmacokinetics
The compound has been characterized as having suitable in vivo pharmacokinetic properties in three preclinical safety species . .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its modulation of mGlu4. By enhancing the activity of this receptor, the compound can influence neuronal activity and neurotransmitter release .
Properties
CAS No. |
690960-20-4 |
---|---|
Molecular Formula |
C19H13ClFN5O2S |
Molecular Weight |
429.85 |
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-2-[(4-oxo-5-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C19H13ClFN5O2S/c20-14-8-11(6-7-15(14)21)23-16(27)10-29-19-24-17-13(9-22-25-17)18(28)26(19)12-4-2-1-3-5-12/h1-9H,10H2,(H,22,25)(H,23,27) |
InChI Key |
YDVDBTJYDGERFY-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N2C(=O)C3=C(NN=C3)N=C2SCC(=O)NC4=CC(=C(C=C4)F)Cl |
solubility |
soluble |
Origin of Product |
United States |
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